Sodium Thioglycolate
Description
Historical Context of Thioglycolate Research
The investigation into thioglycolates began not with the sodium salt itself, but with its parent compound, thioglycolic acid. The earliest known use of the term "thioglycolate" in the scientific literature dates back to the 1870s. oed.com However, the pivotal research that unlocked its practical applications emerged in the early 1930s from the work of scientist David R. Goddard. While studying the digestive resistance of proteins like keratin (B1170402), Goddard identified thioglycolic acid (TGA) as an effective agent for reducing strong disulfide bonds within these proteins. wikipedia.org He observed that breaking these bonds allowed for the reshaping of materials like hair, which would hold their new form after the bonds were allowed to reform. wikipedia.org
This fundamental discovery laid the groundwork for the commercial development of thioglycolates in the 1940s, primarily for cosmetic applications such as chemical depilatories and permanent hair-waving solutions. wikipedia.orgoecd.orgatamanchemicals.com Concurrently, research in microbiology highlighted another critical application. Following observations by Quastel and Stephenson on the growth of Clostridium sporogenes in the presence of sulfur-containing compounds, Brewer developed thioglycolate broth in the 1940s. dalynn.com His work showed that the inclusion of sodium thioglycolate in culture media created an environment suitable for the cultivation of anaerobic and microaerophilic bacteria. dalynn.com The compound acts as a reducing agent, removing molecular oxygen and neutralizing the inhibitory effects of substances like mercury. atamankimya.comdalynn.com
The post-war industrial boom of the 1950s introduced a new avenue for thioglycolate research: materials science. The burgeoning PVC industry began using thioglycolic acid as a raw material for producing organotin stabilizers, which improve the thermal stability of the polymer. oecd.org
Table 1: Key Historical Developments in Thioglycolate Research
| Time Period | Key Development | Field of Application | Researcher/Context |
|---|---|---|---|
| 1870s | Earliest known use of the term "thioglycolate" in scientific literature. oed.com | Chemistry | Journal of the Chemical Society oed.com |
| Early 1930s | Identification of TGA as a reagent for reducing disulfide bonds in proteins. wikipedia.org | Biochemistry/Protein Chemistry | David R. Goddard wikipedia.org |
| 1940s | Commercial development for use as a chemical depilatory and in hair-waving solutions. wikipedia.orgoecd.org | Cosmetics | Industrial Development oecd.org |
| 1940s | Formulation of thioglycolate broth for cultivating anaerobic bacteria. dalynn.com | Microbiology | Brewer dalynn.com |
| 1950s | Application as a raw material for organotin stabilizers in the PVC industry. oecd.org | Materials Science | PVC Industry Advent oecd.org |
Evolution of Research Perspectives on this compound
Research perspectives on this compound have significantly broadened from its initial applications. While its roles in cosmetics and microbiology remain prominent, scientific inquiry has evolved to explore more specialized and nuanced functions of the compound.
In the field of biochemistry and biomedical research , the utility of this compound has been extended beyond its general reducing properties. It is now a commonly used reagent in inflammation research to elicit a sterile inflammatory response, specifically to recruit neutrophils and macrophages in vivo for immunological studies. atamankimya.comchemicalbook.com This application leverages the body's reaction to the chemical to study cellular behavior during inflammation. Further research has explored its ability to protect enzymes from inactivation by maintaining their protein thiol groups in a reduced state. atamankimya.comchemicalbook.com
In analytical chemistry , thioglycolic acid and its salts, including this compound, are recognized for their ability to form complexes with various metal ions. This property has been harnessed for the detection of metals such as iron, molybdenum, silver, and tin. wikipedia.org For instance, the reaction of ferrous iron with thioglycolate produces a distinct red-violet ferric thioglycolate, a principle used in some "fallout removers" to indicate the presence of iron oxide. atamanchemicals.com
The materials science and chemical industries continue to find new uses for thioglycolates. In the early 2010s, researchers focused on developing low-residue variants of thioglycolates to enhance their utility in personal care products. coherentmi.com Furthermore, its application has expanded into environmental treatments, where it can be used to remove heavy metal ion pollutants from water. atamankimya.com In the oil and gas sector, thioglycolates are supplied for use in oilfield applications. coherentmi.com
This evolution reflects a shift from observing the macro-level effects of the compound (e.g., changing hair texture) to a more sophisticated, molecular-level understanding and manipulation of its chemical properties for highly specific outcomes in diverse scientific and industrial domains.
Table 2: Evolving Research Focus on this compound
| Field | Initial Focus | Evolved Perspective & Application |
|---|---|---|
| Cosmetic Science | Breaking disulfide bonds for hair waving and depilation. wikipedia.org | Development of low-residue variants for improved product formulations. coherentmi.com |
| Microbiology | Creating anaerobic conditions for bacterial growth in broths. dalynn.com | Use as a growth supplement in specialized enrichment media. chemicalbook.com |
| Biomedical Research | General protein reduction. wikipedia.org | Use as a specific eliciting agent for in vivo inflammation studies (neutrophil/macrophage recruitment). atamankimya.comchemicalbook.com |
| Analytical Chemistry | General chelating properties. | Specific reagent for the colorimetric detection of metal ions like iron. wikipedia.orgatamanchemicals.com |
| Environmental Science | Not a primary focus. | Application in water treatment for the removal of heavy metal pollutants. atamankimya.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-sulfanylacetate | |
|---|---|---|
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InChI |
InChI=1S/C2H4O2S.Na/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 | |
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InChI Key |
GNBVPFITFYNRCN-UHFFFAOYSA-M | |
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Canonical SMILES |
C(C(=O)[O-])S.[Na+] | |
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Molecular Formula |
HSCH2COO.Na, C2H3NaO2S | |
| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Related CAS |
68-11-1 (Parent) | |
| Record name | Sodium thioglycolate | |
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DSSTOX Substance ID |
DTXSID3026142 | |
| Record name | Sodium thioglycolate | |
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Molecular Weight |
114.10 g/mol | |
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Physical Description |
Thioglycolic acid, sodium salt is a white powder with a slight odor. Used in cold-waving of hair and as a dipilatory., Liquid, Hygroscopic solid with a mild characteristic odor; Discolored by air and iron; [Merck Index] White hygroscopic powder with a stench; [Acros Organics MSDS] | |
| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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| Record name | Acetic acid, 2-mercapto-, sodium salt (1:1) | |
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| Record name | Sodium thioglycolate | |
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Solubility |
Very soluble (NTP, 1992) | |
| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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CAS No. |
367-51-1, 36722-22-2 | |
| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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| Record name | Sodium thioglycolate | |
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| Record name | Mercaptoacetic acid, sodium salt | |
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| Record name | Acetic acid, 2-mercapto-, sodium salt (1:1) | |
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| Record name | Sodium thioglycolate | |
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| Record name | Sodium mercaptoacetate | |
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| Record name | Mercaptoacetic acid, sodium salt | |
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| Record name | SODIUM THIOGLYCOLATE | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Mechanistic Basis of Sodium Thioglycolate Actions
Redox Chemistry and Reducing Potentiation
The principal function of sodium thioglycolate revolves around its activity as a reducing agent, a property that is particularly enhanced at higher pH levels. wikipedia.orgatamanchemicals.com This is attributed to the deprotonation of the thiol group, increasing its nucleophilicity and its propensity to donate electrons.
Disulfide Bond Reduction Mechanisms
A key action of this compound is its ability to cleave disulfide bonds (-S-S-), which are crucial for the tertiary and quaternary structure of many proteins. atamankimya.comdesignessentials.comwikipedia.org The process, known as thiol-disulfide exchange, involves the thiolate anion (RS⁻) of this compound attacking the disulfide bond, resulting in the formation of a mixed disulfide and a new thiolate. wikipedia.org This reaction effectively breaks the cross-link within or between protein chains. designessentials.communi.cz
The mechanism can be summarized as follows:
Deprotonation: The thiol group of thioglycolic acid loses a proton to become a thiolate anion, a step favored by alkaline conditions. wikipedia.orgwikipedia.org
Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in a protein (e.g., keratin). wikipedia.orgmuni.cz
Bond Cleavage: This attack breaks the disulfide bond, forming a new disulfide bond between the thioglycolate and one of the original sulfur atoms, and releasing the other sulfur atom as a new thiolate anion on the protein. wikipedia.org
This reaction is fundamental to applications such as hair perming, where the disulfide bonds in keratin (B1170402) are broken to allow the hair to be reshaped. designessentials.communi.cz Studies have shown that the reduction of disulfide bonds in hair by thioglycolates is a pH-dependent process, with increased efficiency at higher pH values. psu.edu The reaction kinetics often follow a pseudo-first-order model, where the diffusion of the reducing agent into the hair fiber is rapid, and the rate-limiting step is the cleavage of the disulfide bond itself. psu.edu
Maintenance of Reducing Conditions in Biological Systems
This compound is widely used in microbiological culture media to create and maintain anaerobic (low-oxygen) or microaerophilic conditions. atamankimya.comhimedialabs.comscientificlabs.comabmole.com It achieves this by scavenging dissolved oxygen from the medium, thereby lowering the oxidation-reduction potential. atamankimya.comatamanchemicals.com This creates an environment suitable for the growth of anaerobic and microaerophilic bacteria that would otherwise be inhibited by the presence of oxygen. himedialabs.comabmole.com The thioglycolate consumes oxygen, producing dithiodiglycolate in the process. wikipedia.org
Enzymatic and Protein Interaction Mechanisms
Beyond its general reducing properties, this compound engages in more specific interactions with proteins and enzymes, influencing their structure and function.
Protection of Protein Thiol Groups
The thiol groups of cysteine residues in proteins are susceptible to oxidation, which can lead to the formation of disulfide bonds and potentially inactivate the protein or enzyme. scientificlabs.comabmole.com this compound can protect these vital thiol groups by maintaining them in their reduced (-SH) state. atamankimya.comscientificlabs.comabmole.comavantorsciences.com By acting as a sacrificial antioxidant, it preferentially reacts with oxidizing agents, thus preserving the integrity and biological activity of the proteins. scientificlabs.comabmole.com This is particularly important in experimental settings where enzyme activity needs to be preserved during analysis. atamankimya.comatamanchemicals.com
Inhibition of Fatty Acid β-Oxidation
Research has indicated that thioglycolate can act as an inhibitor of fatty acid β-oxidation. avantorsciences.comoecd.org This metabolic pathway is the process by which fatty acids are broken down to produce energy. wikipedia.org The inhibition is primarily due to the effect on acyl-CoA dehydrogenases, a family of enzymes that catalyze the initial step in the β-oxidation cycle. oecd.orgwikipedia.org Specifically, thioglycolate has been shown to depress the activity of these enzymes, leading to a marked decrease in the breakdown of fatty acids. oecd.org This inhibition can result in effects such as fatty liver, as observed in animal studies. oecd.org
The β-oxidation pathway consists of a four-step cycle:
Oxidation by Acyl-CoA Dehydrogenase: This initial step, which is inhibited by thioglycolate, introduces a double bond into the fatty acyl-CoA molecule. wikipedia.orgwikipedia.org
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.org
Oxidation by Hydroxyacyl-CoA Dehydrogenase: The resulting hydroxyl group is oxidized to a ketone. mdpi.com
Thiolysis: A thiolase enzyme cleaves the molecule, releasing acetyl-CoA and a shortened fatty acyl-CoA. mdpi.comnih.gov
By inhibiting the first enzyme in this sequence, thioglycolate effectively halts the entire process. oecd.org
Table 1: Acyl-CoA Dehydrogenases and their Substrate Specificity
| Enzyme | Abbreviation | Substrate Chain Length |
|---|---|---|
| Short-chain acyl-CoA dehydrogenase | SCAD | 4 to 6 carbons uniprot.org |
| Medium-chain acyl-CoA dehydrogenase | MCAD | 4 to 12 carbons uni-konstanz.de |
| Long-chain acyl-CoA dehydrogenase | LCAD | 12 to 18 carbons uni-konstanz.de |
| Very long-chain acyl-CoA dehydrogenase | VLCAD | 14 to 20 carbons wikipedia.org |
Interactions with Specific Enzymes
This compound has been observed to interact with specific classes of enzymes, notably metalloproteinases. ahajournals.org Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in the degradation of the extracellular matrix. nih.govmdpi.com In some experimental models, such as thioglycolate-induced peritonitis, MMP inhibitors have been shown to reduce the resulting cellular inflammation. ahajournals.org While thioglycolate itself is not a direct, specific inhibitor in the way that endogenous inhibitors like Tissue Inhibitors of Metalloproteinases (TIMPs) are, its use in inflammatory models highlights its role in processes where MMPs are active. ahajournals.orgnih.gov For instance, it has been used to stimulate an inflammatory response in animal models to study the effects of MMP inhibitors. ahajournals.orgnih.gov There is also evidence suggesting that thioglycolate, as a free radical scavenger, may have been important in obtaining the N-terminal sequence of human TIMP-3, one of the natural inhibitors of MMPs. escholarship.org
Chelation Mechanisms
This compound acts as an effective chelating agent due to the presence of two functional groups: a thiol (-SH) and a carboxyl group (-COOH). atamankimya.com This structure allows it to form stable complexes with various metal ions. The process of chelation involves the formation of two or more separate coordinate bonds between the thioglycolate molecule (the ligand) and a single central metal ion, effectively sequestering the ion. quora.com
The chelation primarily occurs through the sulfur atom of the thiol group and an oxygen atom from the carboxylate group. Research in the field of mineral flotation, for instance, demonstrates that this compound can selectively bind to metal ions on mineral surfaces. In the case of arsenopyrite (B74077), the thiol group (-SH) forms chemical bonds with iron (Fe) and arsenic (As) sites on the mineral surface, while the carboxylate group (-COO⁻) interacts with water molecules. researchgate.net This interaction creates a stable, hydrophilic layer on the mineral, altering its surface properties. researchgate.net A similar mechanism is observed on chalcopyrite surfaces, where this compound adsorbs onto the mineral, increasing its hydrophilicity. mdpi.comsemanticscholar.org
The strength of these interactions is quantified by stability constants (log K), which measure the equilibrium for the formation of the complex in a solution. google.com Thioglycolic acid and its salts are known to form complexes with a range of metal ions, including iron, molybdenum, silver, and tin. atamanchemicals.com Studies have determined the stability constants for thioglycolate complexes with various metals, such as europium, americium, and lead. scispace.comzenodo.org For example, a study on rare-earth metals found that the stability of their complexes with thioglycolate was lower than with glycolate (B3277807) or acetate, indicating differences in binding affinity based on the ligand structure. scispace.com The ability to form these stable metal complexes is fundamental to this compound's application as a depressant in mineral flotation and as a reagent for detecting metal ions. atamanchemicals.commdpi.comarkema.com
| Metal Ion | Interacting Functional Group(s) | Mechanism of Action | Application Context |
|---|---|---|---|
| Iron (Fe³⁺), Arsenic (As) | Thiol (-SH), Carboxylate (-COO⁻) | Forms chemical bonds with Fe and As sites on the mineral surface, creating a hydrophilic layer. researchgate.net | Depressant in arsenopyrite flotation. researchgate.net |
| Copper (Cu²⁺) | Thiol (-SH), Carboxylate (-COO⁻) | Adsorbs onto chalcopyrite mineral surface, increasing hydrophilicity. mdpi.commdpi.com Forms stable molybdenite-Cu(I)-STG complex in the presence of Cu ions. mdpi.com | Depressant in chalcopyrite flotation. mdpi.comsemanticscholar.org |
| Silver (Ag⁺) | Thiol (-SH) | Interacts with and neutralizes silver ions. nih.gov | Neutralizing agent for silver compounds. nih.gov |
| Lead (Pb²⁺) | Ethylthioglycolate | Forms three distinct complex species: PbA⁺, PbA₂, and PbA₃⁻. zenodo.org | Polarographic analysis of metal complexes. zenodo.org |
| Europium (Eu³⁺), Americium (Am³⁺) | Thioglycolate | Forms stable complexes with measured stability constants. scispace.com | Radiochemical separation and analysis. scispace.com |
Osmotic Resistance Modulation at Cellular Level
Osmotic stress occurs when there is a significant change in the solute concentration of the environment surrounding a cell, leading to water influx or efflux that can disrupt cellular homeostasis and function. numberanalytics.comnih.gov While this compound is not an osmolyte itself, its primary function as a potent reducing agent allows it to modulate cellular resistance to osmotic stress indirectly. atamankimya.comsigmaaldrich.com
The principal mechanism of this modulation is through the maintenance of a reduced intracellular environment. sigmaaldrich.comatamanchemicals.com Cells under osmotic stress can experience secondary effects, including oxidative stress, due to the generation of reactive oxygen species (ROS). frontiersin.org Oxidative stress can damage crucial cellular components, including proteins and membrane lipids. This compound helps to mitigate this damage by protecting protein thiol groups from oxidation and maintaining them in their reduced state. atamankimya.comsigmaaldrich.comatamanchemicals.com This protective action helps preserve the function of enzymes and structural proteins that are essential for the cell to mount an effective stress response. atamankimya.com
| Cellular Effect of Osmotic Stress | Modulating Action of this compound |
|---|---|
| Increased production of Reactive Oxygen Species (ROS), leading to oxidative stress. frontiersin.org | Acts as a reducing agent, consuming molecular oxygen and lowering the redox potential. atamankimya.commicrobeonline.com |
| Oxidation and potential inactivation of essential proteins and enzymes via their thiol (-SH) groups. frontiersin.org | Maintains protein thiol groups in their reduced, active state, protecting them from oxidative damage. sigmaaldrich.comatamanchemicals.com |
| General disruption of cellular redox homeostasis. asm.org | Supports the cell's natural thiol-based antioxidant systems (e.g., glutathione, thioredoxin pathways). asm.orgmdpi.com |
| Compromised cell membrane and inhibited growth due to combined physical and oxidative damage. | Indirectly enhances cell survival and resilience by mitigating secondary oxidative damage, allowing the cell to better manage the primary osmotic challenge. |
Biological and Biomedical Research Applications
Applications in Microbiology Research
In microbiology, sodium thioglycolate is a key component in culture media, primarily for its ability to create anaerobic or low-oxygen environments. This facilitates the growth and study of a wide range of microorganisms with diverse oxygen requirements.
This compound is widely used as a reducing agent in microbial culture media to support the growth of anaerobic and microaerophilic bacteria. sigmaaldrich.comhimedialabs.combio-world.comsigmaaldrich.com It effectively consumes molecular oxygen, thereby creating an environment with low oxygen tension suitable for organisms that cannot grow in the presence of oxygen. sigmaaldrich.comhardydiagnostics.commicrobeonline.com This process also prevents the formation of peroxides, which can be lethal to many anaerobic microorganisms. hardydiagnostics.comthermofisher.com
Thioglycolate broth is a multipurpose, enrichment, and differential medium used to determine the oxygen requirements of microorganisms. wikipedia.orgmicrobenotes.com The medium, containing this compound, allows for the creation of an oxygen concentration gradient within a single test tube. wikipedia.org This gradient helps in differentiating various types of bacteria based on their growth patterns:
Obligate aerobes grow at the top where oxygen concentration is highest. wikipedia.orgmicrobenotes.com
Obligate anaerobes grow at the bottom where oxygen is absent. wikipedia.orgmicrobenotes.com
Facultative anaerobes grow throughout the tube but gather mostly at the top. wikipedia.orgmicrobenotes.com
Microaerophiles grow in the upper part of the tube, but not at the very top. wikipedia.orgmicrobenotes.com
Aerotolerant organisms are found evenly spread throughout the tube. wikipedia.orgmicrobenotes.com
This medium is frequently used in diagnostic bacteriology to isolate strict anaerobes from clinical samples, such as blood, when an anaerobic infection is suspected. microbeonline.commicrobenotes.comclinisciences.com Brewer Thioglycollate Medium is a specific formulation used for sterility testing of biological products and for the isolation of both aerobic and anaerobic organisms. sigmaaldrich.comexodocientifica.com.brmicroxpress.in
Table 1: Typical Composition of Thioglycolate Broth
| Component | Purpose |
| This compound | Reducing agent that consumes oxygen to create anaerobic conditions. sigmaaldrich.comhardydiagnostics.commicrobeonline.com |
| L-Cystine | Reducing agent; provides necessary growth factors. hardydiagnostics.commicrobenotes.com |
| Casein Digest / Proteose Peptone | Provides essential nutrients like nitrogen, vitamins, and amino acids. hardydiagnostics.comclinisciences.comsigmaaldrich.com |
| Dextrose (Glucose) | A fermentable carbohydrate source of energy. hardydiagnostics.commicrobenotes.comclinisciences.com |
| Yeast Extract | Source of vitamins and other growth factors. hardydiagnostics.commicrobenotes.com |
| Sodium Chloride | Maintains osmotic equilibrium. hardydiagnostics.commicrobeonline.com |
| Agar (small amount) | Impedes the diffusion of oxygen and convection currents. hardydiagnostics.comsigmaaldrich.comprolabcorp.com |
| Resazurin or Methylene Blue | Redox indicator that shows the presence of oxygen (turns pink/greenish-blue). hardydiagnostics.comwikipedia.orgsigmaaldrich.com |
Research has explored the use of reducing agents like this compound to improve the recovery of specific bacteria from various samples. Studies have described the use of this compound to optimize the recovery of injured Bifidobacterium cells from environmental samples. In the context of biofilm-related infections, which are notoriously difficult to diagnose, thioglycolate broth has been used in conjunction with other agents to enhance the detachment and subsequent recovery of bacteria from prosthetic devices. nih.gov The presence of this compound in transport media, such as Liquid Amies, also favors the growth and proliferation of a broad range of pathogens, aiding in their recovery and subsequent analysis. isogen-lifescience.com
Cell and Tissue Culture Research
Beyond microbiology, this compound has found applications in the culture of eukaryotic cells and tissues, where it can influence cellular properties while maintaining viability.
In cell culture research, maintaining the health and functionality of cells is paramount. Studies have shown that this compound can be used to modify cellular characteristics without compromising cell viability or function. nih.gov For instance, research on human natural killer (NK) cells demonstrated that treatment with specific concentrations of thioglycolate could alter cellular rigidity while the cells remained highly viable (>95%) and maintained their cytotoxic activity against tumor target cells. nih.gov
The structural rigidity of a cell, influenced by its cytoskeleton, plays a critical role in its function and behavior. This compound has been identified as an effective agent for modifying the viscoelastic properties of cells. nih.gov A study involving micropipet aspiration to measure cellular resistance to deformation found that treating cultured human NK cells with thioglycolate significantly increased their deformability (i.e., reduced their rigidity). nih.gov The effect was dependent on both the concentration of thioglycolate and the duration of the treatment. This research indicates that thioglycolate may be a useful compound for altering the rheological properties of lymphocytes for research or therapeutic applications. nih.gov
Table 2: Effect of this compound (TGA) on Natural Killer (NK) Cell Deformability and Viability
| TGA Concentration | Incubation Time | Effect on Deformability | Cell Viability |
| 0.032 mg/ml | 24 hours | Significant increase | > 95% |
| 0.032 mg/ml | 48 hours | Deformability doubled compared to 24 hours | > 95% |
| Higher Concentrations | 48 hours | Increased deformability | Not specified |
| All tested concentrations (0.032 - 0.250 mg/ml) | 72 hours | Increased deformability | > 95% at 0.032 mg/ml |
Data sourced from research on human activated natural killer cells. nih.gov
Inflammation and Immunological Research Models
This compound is a chemical agent frequently utilized in biomedical research to induce a sterile inflammatory response, primarily within the peritoneal cavity of laboratory animals. This induced inflammation serves as a valuable model for studying the complex cellular and molecular events involved in the immune response.
Elicitation of Neutrophil and Macrophage Response
The injection of a thioglycolate medium into the peritoneal cavity is a standard and effective method for recruiting, or eliciting, a large number of immune cells, particularly neutrophils and macrophages, for harvesting and subsequent in vitro analysis. nih.govchemicalbook.com This process allows researchers to obtain a significant population of these phagocytic cells under sterile conditions. nih.gov
The cellular response to thioglycolate administration follows a well-defined timeline. Neutrophils are the first responders, migrating to the site of inflammation in large numbers within hours. nih.gov This initial influx is then followed by the migration of monocytes, which differentiate into macrophages. nih.govwgtn.ac.nz For instance, studies in mice have shown that three hours after an intraperitoneal injection of thioglycolate, the peritoneal exudate cells (PECs) can be comprised of over 98% polymorphonuclear leukocytes (PMNs), or neutrophils, based on nuclear morphology. tau.ac.il The purity of the neutrophil population can vary with time; one study reported 88% purity at 4 hours post-injection, which decreased to 65% after 18 hours. tau.ac.il Macrophages become the predominant cell type between the third and sixth day of the induced peritonitis. nih.gov
This method provides a reliable source of recently extravasated neutrophils and inflammatory macrophages for a wide range of experimental applications. tau.ac.ilresearchgate.net The characteristics of the elicited macrophages, however, can differ from resident peritoneal macrophages, as they are composed of inflammatory cells recruited primarily from the blood. nih.gov
| Time Post-Injection | Cell Yield (per mouse) | PMN Purity | Reference |
|---|---|---|---|
| 4 hours | 1 to 2 x 10⁷ | 88% | tau.ac.il |
| 18 hours | 1 to 2 x 10⁷ | 65% | tau.ac.il |
Peritonitis Model Induction and Mechanisms
The injection of this compound is a well-established method for inducing acute, sterile peritonitis, an inflammation of the peritoneum. nih.govucsf.eduresearchgate.net This model is widely used to study the acute chemotactic responses of immune cells and the mechanisms of leukocyte recruitment and migration during inflammation. researchgate.netresearchgate.net
Upon introduction into the peritoneal cavity, thioglycolate acts as a potent inflammatory stimulus, triggering a cascade of events that leads to a massive influx of leukocytes from the bloodstream. wgtn.ac.nzucsf.edu The process begins with the activation of resident peritoneal cells, which release a variety of pro-inflammatory mediators, including cytokines and chemokines. These signaling molecules, such as Monocyte Chemoattractant Protein-1 (MCP-1), create a chemical gradient that attracts circulating leukocytes. researchgate.net The activation of the NF-κB pathway is a key event in this process, as it rapidly initiates the transcription of numerous pro-inflammatory cytokines. nih.gov
The cellular composition of the peritoneal exudate changes dynamically over time. The initial phase is characterized by a rapid accumulation of neutrophils. nih.gov This is followed by a significant increase in monocyte-derived macrophages. wgtn.ac.nz Studies have shown that macrophage colony-stimulating factor (CSF-1) is a key factor in recruiting these circulating monocytes and promoting their differentiation into macrophages within the inflamed peritoneum. wgtn.ac.nz This dynamic change, involving a massive influx of infiltrating leukocytes and the proliferation of peritoneal macrophages, makes the thioglycolate-induced peritonitis model a powerful tool for investigating sterile inflammation. wgtn.ac.nz
Immunological Response Studies
The thioglycolate-induced peritonitis model provides a controlled in vivo setting to investigate various facets of the immunological response. Researchers use this model to study cell population dynamics, the roles of specific cytokines and chemokines, and the functional characteristics of elicited immune cells. wgtn.ac.nz
By analyzing the cells and fluids from the peritoneal cavity at different time points, scientists can dissect the complex interactions between different immune cell types. nih.gov For example, the model has been used to study the production of key inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). wgtn.ac.nznih.gov Experiments have shown that inhibiting the NF-κB pathway can reduce the secretion and expression of these cytokines, highlighting its crucial role in this inflammatory response. nih.gov
Furthermore, the functional state of the elicited cells can be assessed. Macrophages harvested using this method can be polarized towards different phenotypes, such as the pro-inflammatory (M1) or anti-inflammatory (M2) state, allowing for studies on macrophage activation and function. researchgate.net However, it is noted that the type of thioglycolate used can influence the functional characteristics of the elicited macrophages. For example, macrophages elicited with Brewer thioglycolate were found to be active in phagocytosis but were unable to kill the ingested microorganisms, a functional defect not observed with other forms of thioglycolate. researchgate.net This model is therefore instrumental in studying how the immune system initiates, orchestrates, and resolves an inflammatory event. wgtn.ac.nz
Biochemical Pathway Investigations
Beyond its use in immunological models, this compound also serves as a reagent in specific biochemical analyses.
Role in Amino Acid Analysis
In the field of biochemical analysis, this compound is employed as a protective reagent during amino acid analysis. atamankimya.com Specifically, it is used to protect the amino acid tryptophan. atamankimya.commpbio.comcamachem.com Tryptophan is susceptible to degradation under certain analytical conditions, and the presence of this compound helps to preserve it, ensuring more accurate quantification. atamankimya.commpbio.com
ATP Formation Mediation
This compound also plays a role in energy metabolism, specifically in mediating the formation of Adenosine triphosphate (ATP) from Adenosine diphosphate (B83284) (ADP). atamankimya.commpbio.com As a reducing agent, it can influence the cellular redox state. atamankimya.com It helps maintain protein thiol groups in their reduced state, which can protect enzymes from inactivation and support cellular processes that lead to ATP synthesis. chemicalbook.comatamankimya.com
Fatty Acid Metabolism Studies
This compound has been utilized in biomedical research to investigate the intricacies of fatty acid metabolism. Studies have shown that it can induce a state that mimics certain metabolic disorders by interfering with the oxidation of fatty acids. This interference is not due to a direct inhibition of a single specific enzyme but is rather understood as a consequence of its chemical properties as a thiol compound. The introduction of this compound into biological systems can alter the intracellular redox state and the availability of crucial cofactors, thereby impacting the efficiency of the β-oxidation spiral.
Research in animal models has demonstrated that the administration of this compound leads to a discernible inhibition of fatty acid oxidation. nih.gov This effect is particularly evident under conditions of a high-fat diet. For instance, studies in rats have shown that this compound administration stimulates a significant increase in feed consumption when the animals are on a fat-supplemented diet. nih.gov This physiological response is linked to a decrease in the metabolic energy derived from fats, prompting a compensatory increase in food intake.
The following table summarizes findings from a study investigating the effects of this compound on feed consumption in rats fed diets with varying fat content.
| Dietary Fat Content | This compound Dose (mg/kg) | Observed Effect on Feed Consumption | Supporting Observations |
|---|---|---|---|
| Low-Fat (4.3%) | 69 | Significant increase | - |
| Medium-Fat (13.5%) | 69 | Significant increase | - |
| Medium-Fat (18%) | 46 | Three to fourfold increase | - |
| High-Fat (66.4%) | 69 | Significant increase | - |
Drug Formulation and Delivery Research
Stabilizing Agent in Drug Formulations
In the realm of pharmaceutical sciences, this compound serves as a valuable excipient, primarily utilized for its stabilizing properties in various drug formulations. dcfinechemicals.com Its role as a stabilizer is intrinsically linked to its chemical nature as a reducing agent and an antioxidant. nih.govnih.gov The thiol group (-SH) in the this compound molecule is readily oxidized, and in the process, it can protect the active pharmaceutical ingredient (API) from oxidative degradation. This is particularly crucial for drugs that are susceptible to oxidation, which can lead to a loss of potency and the formation of potentially harmful degradation products.
The mechanism of stabilization by this compound involves the sacrificial oxidation of its thiol group. It can also regenerate other antioxidants, such as ascorbic acid, by reducing their oxidized forms. Furthermore, for protein-based therapeutics that contain disulfide bonds essential for their tertiary structure and biological activity, this compound can help maintain a reduced environment, preventing the formation of incorrect disulfide linkages or aggregation, which can be a significant issue affecting the stability and immunogenicity of these complex molecules.
The antioxidant properties of this compound are beneficial in both liquid and semi-solid formulations where the presence of oxygen, light, or metal ions can catalyze oxidative reactions. By scavenging free radicals and reactive oxygen species, it helps to preserve the integrity and extend the shelf-life of the pharmaceutical product. lesielle.com
The following table outlines the stabilizing properties and mechanisms of this compound in drug formulations.
| Property | Mechanism of Action | Application in Drug Formulation |
|---|---|---|
| Antioxidant | Scavenges free radicals and reactive oxygen species, preventing oxidative degradation of the active pharmaceutical ingredient. | Protects sensitive drugs from oxidation, extending shelf-life. |
| Reducing Agent | Maintains thiol groups in proteins in their reduced state, preventing the formation of incorrect disulfide bonds and aggregation. | Stabilizes protein-based therapeutics and other molecules with susceptible functional groups. |
Mucoadhesive Formulations
A significant area of research in drug delivery is the development of mucoadhesive formulations that can prolong the residence time of a dosage form at the site of application, thereby enhancing drug absorption and bioavailability. nih.govpharmaexcipients.com this compound, or more precisely its parent compound thioglycolic acid, plays a pivotal role in the synthesis of a class of mucoadhesive polymers known as thiomers. researchgate.netraajournal.com
Thiomers are polymers that have been chemically modified to introduce thiol (-SH) groups onto their backbone. nih.gov This modification dramatically enhances their mucoadhesive properties compared to the corresponding unmodified polymers. nih.gov The enhanced mucoadhesion is attributed to the ability of the thiol groups to form covalent disulfide bonds with the cysteine-rich subdomains of mucin glycoproteins, which are the primary components of the mucus layer lining various body cavities. pharmaexcipients.comresearchgate.net These covalent interactions are significantly stronger than the non-covalent interactions (such as hydrogen bonds and van der Waals forces) that govern the mucoadhesion of first-generation mucoadhesive polymers. raajournal.com
The improved mucoadhesive strength of thiolated polymers leads to a longer retention time of the drug delivery system on mucosal surfaces, such as the buccal, nasal, ocular, and gastrointestinal mucosa. pharmaexcipients.com This prolonged contact time allows for a more sustained release of the drug and can significantly improve its absorption and therapeutic efficacy. pharmaexcipients.com Research has shown that the degree of mucoadhesion is directly related to the number of thiol groups present on the polymer backbone. mdpi.com
Various studies have quantified the enhancement in mucoadhesive properties of different polymers upon thiolation with thioglycolic acid. The table below presents a summary of research findings on the improved mucoadhesive performance of thiolated polymers.
| Base Polymer | Thiolating Agent | Observed Improvement in Mucoadhesion | Method of Evaluation |
|---|---|---|---|
| Poly(acrylic acid) | Thioglycolic Acid | Up to 140-fold increase in mucoadhesive properties. nih.gov | Tensile studies, rotating cylinder method. mdpi.comnih.gov |
| Chitosan | Thioglycolic Acid | Significantly prolonged residence time on mucosal surfaces. nih.gov | In vivo residence time studies. nih.gov |
| Xanthan Gum | Thioglycolic Acid | Substantial increase in viscosity and mucosal adhesion strength. researchgate.net | Rheological investigations, ex vivo mucoadhesion strength tests. researchgate.net |
Toxicological and Safety Research Paradigms
Genotoxicity and Mutagenicity Assessments
The genotoxicity of sodium thioglycolate and its related compounds, such as thioglycolic acid, has been evaluated through a series of in vitro and in vivo assays. These tests investigate the potential of the substance to induce genetic mutations or chromosomal damage.
In vitro assessments are crucial for identifying potential mutagens. This compound has been tested for its ability to cause gene mutations in bacterial and mammalian cell systems.
In bacterial reverse mutation assays, commonly known as the Ames test, this compound was found to be non-mutagenic. nih.govindustrialchemicals.gov.au It was tested in several strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) at concentrations up to 3,600 µ g/plate , both with and without metabolic activation from rat or hamster liver S9 enzymes, and showed no mutagenic activity. nih.govnih.gov Similarly, gene mutation tests in mammalian cells also returned negative results. europa.eu The consistent negative outcomes in these in vitro tests suggest that this compound does not directly cause gene mutations. industrialchemicals.gov.aueuropa.eu
Table 1: In Vitro Mutagenicity Study Findings for this compound
| Test System | Guideline | Results | Metabolic Activation | Conclusion |
|---|---|---|---|---|
| Ames Test (Salmonella typhimurium) | OECD 471 | Negative | With and Without | Not Mutagenic chemscience.com |
| Mammalian Cell Gene Mutation | Not Specified | Negative | With and Without | Not Mutagenic europa.eu |
In vivo studies assess the potential for a substance to cause chromosomal damage within a living organism. For this compound, the results from these studies have been mixed.
In a study where mice were treated dermally with this compound for 13 weeks, a slight but statistically significant increase in the frequency of micronucleated normochromatic erythrocytes was observed in the peripheral blood of female mice at the highest dose level. oecd.orgoecd.org However, this effect was not seen in male mice. nih.gov In contrast, two other mouse bone marrow micronucleus assays, conducted according to OECD Guideline 474, found no evidence of clastogenic potential when this compound was administered via dermal and oral routes up to the maximum tolerated dose. industrialchemicals.gov.auoecd.org Additionally, a sex-linked recessive lethal mutations test in Drosophila melanogaster for this compound was also negative. industrialchemicals.gov.auoecd.org
Table 2: In Vivo Chromosomal Damage Study Findings for this compound
| Test System | Route | Guideline | Key Finding | Conclusion |
|---|---|---|---|---|
| Mouse Micronucleus Assay | Dermal (13 weeks) | Not Specified | Slight increase in micronuclei in female mice only nih.gov | Equivocal |
| Mouse Bone Marrow Micronucleus Assay | Dermal & Oral | OECD 474 | No evidence of clastogenic potential oecd.org | Negative industrialchemicals.gov.au |
| Drosophila melanogaster SLRL Test | Not Specified | Not Specified | Not mutagenic oecd.org | Negative |
Carcinogenicity Research
Carcinogenicity studies are designed to determine if long-term exposure to a substance can lead to the development of cancer.
The carcinogenic potential of this compound has been investigated through dermal application in animal models. In a non-standard study, solutions of 1% or 2% this compound in acetone (B3395972) were applied dermally to female Swiss mice twice a week for their lifetime. nih.gov A similar protocol was used for female rabbits, where the solution was applied to the inside of the ear, with the study concluding at week 85. nih.gov
The results from these dermal carcinogenicity studies showed no evidence of carcinogenicity. nih.govresearchgate.net The incidence of neoplasms in the mice treated with this compound was not statistically different from the control group. nih.govoecd.org Furthermore, no neoplasms were observed in the rabbits that received dermal applications of this compound. nih.gov There was also no significant impact on the survival rates of the treated mice or rabbits compared to the controls. nih.gov Based on these findings, it was concluded that under the conditions of the study, this compound did not increase the incidence of tumors. europa.euoecd.org
Reproductive and Developmental Toxicity Research
Research into the reproductive and developmental effects of this compound has been conducted through various animal studies, primarily focusing on oral and dermal routes of exposure. The toxicity is largely attributed to the thioglycolate anion. oecd.org
Studies have been conducted to determine the effects of this compound on adult reproductive capabilities. In a reproduction/developmental toxicity screening test performed in line with OECD Guideline 421, this compound was administered orally to rats. oecd.org The No-Observed-Adverse-Effect Level (NOAEL) for parental toxicity was established at 20 mg/kg bw/day. oecd.orgoecd.org This was based on the observation of deaths at higher dose levels of 40 and 80 mg/kg bw/day. oecd.orgoecd.org Similarly, the NOAEL for reproductive performance, which includes mating, fertility, and delivery, was also determined to be 20 mg/kg bw/day, again linked to parental mortality at higher concentrations. oecd.orgoecd.org
The potential for this compound to cause toxicity to a developing fetus has been assessed in multiple studies. In the OECD 421 screening test, the NOAEL for toxic effects on progeny was 40 mg/kg bw/day, an endpoint based on the occurrence of a dead litter at the 80 mg/kg bw/day dose. oecd.orgoecd.org
Developmental toxicity has been further investigated in studies compliant with OECD Guideline 414 via the dermal route. oecd.orgoecd.org In a study on Sprague-Dawley rats, topical application of 200 mg/kg/day resulted in maternal toxicity, including one death and reduced body weight. nih.gov At this same dose, a decrease in fetal body weight per litter was observed. nih.govscbt.com The developmental toxicity NOAEL for rats in this study was established at 100 mg/kg/day. nih.govhaz-map.com
In a similar study using New Zealand White rabbits, maternal toxicity was observed at the application site across all dose groups, but no systemic toxicity was noted. nih.govnih.gov Importantly, there was no evidence of embryo or fetal toxicity at any dose tested. nih.govnih.gov Consequently, the developmental toxicity NOAEL for rabbits was determined to be greater than 65 mg/kg/day. oecd.orgnih.gov
A consistent finding across all developmental toxicity studies involving this compound, including both oral and dermal routes in rats and rabbits, is the absence of any treatment-related teratogenic effects. oecd.orgoecd.orgnih.govhaz-map.com No structural malformations in fetuses were observed that could be attributed to exposure to the compound. nih.govnih.gov
Table 1: Reproductive and Developmental Toxicity Data for this compound
| Study Type | Species | Endpoint | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
|---|---|---|---|---|
| Oral Reproduction/Developmental Screening (OECD 421) | Rat | Parental Toxicity | 20 mg/kg bw/day | Based on deaths at higher doses. oecd.orgoecd.org |
| Oral Reproduction/Developmental Screening (OECD 421) | Rat | Reproductive Performance | 20 mg/kg bw/day | Based on deaths at higher doses. oecd.orgoecd.org |
| Oral Reproduction/Developmental Screening (OECD 421) | Rat | Progeny Toxicity | 40 mg/kg bw/day | Based on a dead litter at 80 mg/kg bw/day. oecd.orgoecd.org |
| Dermal Developmental Toxicity (OECD 414) | Rat | Developmental Toxicity | 100 mg/kg/day | Decreased fetal body weights observed at 200 mg/kg/day. nih.govhaz-map.com |
| Dermal Developmental Toxicity (OECD 414) | Rabbit | Developmental Toxicity | >65 mg/kg/day | No evidence of embryo-fetal toxicity at any dose tested. oecd.orgnih.govnih.gov |
Dermal and Ocular Irritation and Sensitization Mechanisms
The mechanisms by which this compound interacts with skin and eyes are primarily related to the reducing properties of the thioglycolate anion.
The primary mechanism of action for thioglycolates on keratin-based tissues is the reduction of cystine disulfide linkages. nih.govnih.gov This chemical reaction weakens the keratin (B1170402) structure, a principle utilized in hair depilatories and permanent waving solutions. nih.govskintherapyletter.com While the parent compound, thioglycolic acid, is considered corrosive to the skin, this compound is classified as a skin irritant. oecd.orgprevor.com An OECD Guideline 404 study using 98% pure this compound on rabbits found it to be only slightly irritating. oecd.org
The irritancy of formulations containing this compound, such as depilatory creams, is often enhanced by a highly alkaline pH (typically 12-13), which is necessary to open the hair shaft structure and allow the thioglycolate to penetrate. skintherapyletter.com The skin is generally less susceptible to this action than hair because it contains fewer disulfide bonds. skintherapyletter.com However, the compound can be absorbed through the skin and has been identified as a skin sensitizer (B1316253), with potential to cause allergic contact dermatitis upon repeated exposure. oecd.orgscbt.comhaz-map.com
The ocular irritation potential of this compound has been formally investigated. In a study compliant with OECD Guideline 405, instilling 100 mg of pure this compound into rabbit eyes resulted in slight irritation. oecd.org This is in contrast to its parent acid, thioglycolic acid, which is known to be corrosive and can cause severe eye damage. oecd.orgscbt.comprevor.com
The mechanism of irritation for low-molecular-weight organic acids in the eye generally involves causing conjunctival hyperemia (redness) and potential corneal injury. nih.gov A reported case of accidental splashing with thioglycolic acid liquid resulted in clouded corneas and edema of the conjunctiva. prevor.com Although the sodium salt is less aggressive, the underlying potential of the thioglycolate anion to interact with ocular tissues drives its classification as an irritant.
Table 2: Dermal and Ocular Irritation Research on this compound
| Test Type | Species/Model | Observation | Result/Classification |
|---|---|---|---|
| Skin Irritation (OECD 404) | Rabbit | Application of 98% pure this compound. | Slightly irritating. oecd.org |
| Ocular Irritation (OECD 405) | Rabbit | Instillation of 100 mg of pure this compound. | Slightly irritating. oecd.org |
| Skin Sensitization (LLNA, OECD 429) | Mouse | Assessment of sensitizing potential. | Considered a skin sensitizer. oecd.org |
Contact Sensitization Potential and Allergic Reactions
This compound is recognized as a skin sensitizer. oecd.org Research, including local lymph node assays in mice, has confirmed its potential to cause allergic contact dermatitis. oecd.org In one such study conducted according to OECD Guideline 429, this compound was identified as a skin sensitizer with an EC3 value of approximately 6%. oecd.org For comparison, the ammonium (B1175870) salt of thioglycolic acid was also found to be sensitizing with a lower EC3 value of 0.65%. oecd.org
While considered to have a low potential for contact sensitization in the general population, chronic occupational exposure to thioglycolate salts has been associated with allergic reactions. researchgate.netscbt.com These reactions can manifest as fluid collection under the skin (edema), skin redness (erythema), burning sensations, and eczema-like dermatitis. scbt.comnih.gov Cases of skin sensitization have been notably observed in hairdressers, who may have repeated dermal contact with products containing thioglycolates. oecd.orgnih.gov
Table 1: Skin Sensitization Studies with Sodium and Ammonium Thioglycolate This table is interactive. You can sort and filter the data.
| Test Substance | Species | Method | Result | EC3 Value | Reference |
|---|---|---|---|---|---|
| This compound | Mouse | OECD Guideline 429 (Local Lymph Node Assay) | Sensitising to the skin | ca. 6% | oecd.org |
| Ammonium Thioglycolate | Mouse | OECD Guideline 429 (Local Lymph Node Assay) | Sensitising to the skin | 0.65% | oecd.org |
Systemic Toxicity Pathways
Hepatic Effects Research
Studies have indicated that this compound can induce hepatic effects. In a 13-week oral repeated dose toxicity study in rats (OECD Guideline 408), histopathological changes were observed in the liver at a dose of 60 mg/kg bw/d. oecd.org These effects were noted to be reversible. oecd.org The observed hepatocellular microvacuolization is thought to be related to the inhibition of β-oxidation of fatty acids. oecd.orgresearchgate.netoecd.org Another study noted that in female rats given oral doses, changes in biochemical parameters and hepatocellular microvacuolization were seen at 20 mg/kg body weight and day and above, with a No-Observed-Adverse-Effect Level (NOAEL) of 7 mg this compound/kg body weight and day. researchgate.netuzh.ch
In a 2-week dermal study in rats, significantly increased liver weights were observed in males at a dose of 180 mg/kg. nih.gov Mild cytoplasmic focal vacuolization of the centrilobular hepatocytes occurred in all dosed male groups in this short-term study; however, similar changes were not seen in the subsequent 3-month study. nih.gov In mice, a 3-month dermal study showed significantly increased liver weights in males at 180 and 360 mg/kg and in females at 45 mg/kg or greater. nih.gov
Renal Systemic Responses
Research has shown that the kidneys are involved in the distribution and excretion of thioglycolates. researchgate.net Following intravenous injection in animal models, 35S-labeled thioglycolate was found to distribute to the kidneys, among other organs. oecd.org Dermal absorption studies in rabbits also demonstrated that a significant portion of absorbed this compound is excreted in the urine. nih.gov
In a 2-week dermal toxicity study in rats, increased kidney weights were observed, although this effect was not replicated in a longer 3-month study. nih.gov Similarly, a 3-month dermal study in mice reported increased kidney weights, but without corresponding treatment-related microscopic lesions. nih.gov
Gastrointestinal Disturbances and Symptoms
Oral administration of this compound has been linked to gastrointestinal tract irritation. oecd.org In acute oral toxicity studies in rats, GI tract irritation was a common finding. oecd.org Ingestion of thioglycolate salts can lead to symptoms such as nausea, vomiting, and hypermotility with diarrhea. oxfordlabchem.com Animal studies involving intraperitoneal injections of this compound in rats noted apparent increased peristalsis of the gastrointestinal tract. nih.gov
Central Nervous System Depression
Thioglycolate salts have been reported to have the potential to cause central nervous system (CNS) depression. scbt.comsdfine.com Symptoms associated with exposure can include giddiness, headache, dizziness, confusion, and slurred speech, which may progress to unconsciousness in serious cases. sdfine.com Animal studies have also reported convulsions and labored breathing. scbt.comsdfine.com Behavioral abnormalities were observed in rats following oral administration. europa.euatamanchemicals.com
Respiratory Tract Irritation Mechanisms
Inhalation of thioglycolic acid, the parent acid of this compound, can irritate the respiratory tract. nj.gov In rats exposed to a high concentration of a vapor/aerosol mixture of thioglycolic acid, severe irritation of the respiratory tract and mucous membranes was observed. oecd.org Clinical signs included behavioral abnormalities, and necropsy revealed discolored lungs. oecd.org However, exposure to saturated vapor alone did not produce these effects. oecd.org Inhalation of mists may cause symptoms such as coughing, wheezing, and shortness of breath. scbt.comnj.gov
Toxicokinetics and Metabolism Studies
The study of toxicokinetics traces the journey of a substance through a biological system, from absorption to excretion. For this compound, research has focused on its absorption through the skin, its distribution throughout the body, how it is metabolized, and its interaction with proteins.
Dermal Absorption Mechanisms
Studies have demonstrated that this compound can be absorbed through the skin. haz-map.comprevor.com Research in male rabbits using a 25.0% solution of ³⁵S-thioglycolic acid applied to the dorsal skin showed rapid absorption. nih.gov Within one hour, 5% to 8% of the applied dose was excreted in the urine, and this increased to 30% to 40% after five hours. nih.gov Another study on rabbits with a higher dose of 660 mg/kg resulted in 7% to 24% of the dose being excreted within four hours. nih.gov The physicochemical properties of thioglycolates, being small, ionizable, and water-soluble molecules, suggest they can be significantly absorbed. oecd.org However, studies with cosmetic formulations have indicated a low dermal penetration of about 1% for the ammonium salt. oecd.org
Distribution in Biological Systems
Once absorbed, this compound is distributed throughout the body. Following intravenous injection in rabbits, 60% to 80% of the dose was found to be excreted in the urine within 24 hours, primarily as organic sulfate (B86663) and neutral sulfur. nih.gov A study using ³⁵S-thioglycolic acid injected intraperitoneally in adult male New Zealand rabbits showed that after 24 hours, 84% to 93% of the administered dose was excreted in the urine, with most of the radioactivity found in the neutral sulfate fraction. nih.gov In rats, residual ³⁵S blood concentrations after injection did not exceed 5.3% between 0.5 to 7 hours post-injection. oecd.org
Metabolic Pathways
This compound is known to block fatty acid oxidation at various points in the metabolic pathway. nih.govnih.gov It acts as an inhibitor of this process, which can lead to an increase in feed consumption in rats and mice when they are on a fat-supplemented diet. nih.govnih.gov One of the metabolic products found in the urine of rabbits after intraperitoneal injection of thioglycolic acid is dithiodiglycolate. oecd.org The compound also plays a role in mediating the formation of ATP from ADP. atamanchemicals.commpbio.com
Protein Binding Mechanisms
This compound and its related compound, thioglycolic acid, have been shown to interact with proteins. In a study investigating the binding of ³⁵S-thioglycolic acid to serum protein fractions in New Zealand rabbits after intravenous injection, most of the radioactivity was found to be bound to albumin. oecd.orgeuropa.eu The uptake by albumin was 0.14% at 20 minutes post-injection, decreasing to 0.016% after 3 hours. oecd.org It is suggested that this small amount of binding could be due to isotopic exchange. oecd.org this compound is also used in laboratory settings to protect enzymes from inactivation by keeping their thiol groups in a reduced state. atamanchemicals.comatamankimya.comabmole.comsigmaaldrich.com In proteomics research, this compound is used in electrophoresis to prevent or reverse the oxidation of methionine sulfur in proteins. researchgate.net It has also been utilized in the study of protein-protein interactions, such as those involved in adenovirus DNA replication. oup.com
Interactive Data Table: Dermal Absorption of ³⁵S-Sodium Thioglycolate in Male Rabbits
| Time After Application | Percentage of Applied Dose Excreted in Urine |
| 1 Hour | 5% - 8% |
| 5 Hours | 30% - 40% |
| Data from a study involving the application of a 25.0% solution of ³⁵S-thioglycolic acid (330 mg/kg) to the dorsal skin. nih.gov |
Interactive Data Table: Protein Binding of ³⁵S-Thioglycolic Acid in Rabbit Serum
| Time After Intravenous Injection | Percentage of Radioactivity Bound to Albumin |
| 20 Minutes | 0.14% |
| 3 Hours | 0.016% |
| Data from a study where 75 mg/kg of ³⁵S-thioglycolic acid was injected intravenously. oecd.orgeuropa.eu |
Advanced and Specialized Applications Research
Cosmetic Science Research: A Mechanistic Understanding
In cosmetic science, sodium thioglycolate is a key ingredient in several products, primarily due to its reducing properties. atamanchemicals.com Researchers are focused on understanding the precise mechanisms through which it alters biological structures like hair and its role in product formulation stability.
Hair Perming and Straightening Mechanisms (Keratin Disulfide Bond Modification)
This compound and its parent compound, thioglycolic acid, are fundamental to the processes of permanent hair waving and straightening. atamanchemicals.comwikipedia.org The rigidity and shape of hair are largely determined by the disulfide bonds within the keratin (B1170402) protein structure. byu.edu These bonds, formed between cysteine amino acid residues, create strong cross-links that maintain the hair's natural form. muni.cz
The mechanism of action involves the reduction of these disulfide bonds. nih.gov this compound, typically in an alkaline solution, penetrates the hair shaft and cleaves the disulfide (S-S) bonds, converting them into two sulfhydryl (–SH) groups. muni.czijord.com This process weakens the keratin structure, making the hair pliable and allowing it to be reshaped around a curler for perming or straightened. wikipedia.orgmuni.cz Research using techniques like Raman spectroscopy has shown that thioglycolic acid diffuses into the cortex region of the hair, leading to the disconnection of these disulfide groups. assessa.com.br
Once the hair is physically rearranged, a neutralizing agent, often a mild oxidizing agent like hydrogen peroxide, is applied. muni.cz This reverses the initial reaction, causing new disulfide bonds to form in the new configuration, thus locking in the straightened or curled shape. byu.edumuni.cz Studies have compared the effects of different reducing agents, with some research suggesting that alternatives like thioglycerol may cause less damage to the hair compared to thioglycolic acid by not only disconnecting but also changing the conformation of the disulfide bonds. assessa.com.br
Table 1: Comparison of Reducing Agents in Hair Restructuring
| Reducing Agent | Mechanism of Action | Reported Effects on Hair |
|---|---|---|
| This compound / Ammonium (B1175870) Thioglycolate | Breaks disulfide bonds in the hair's cortex by reducing cystine to cysteine. byu.edumuni.cz | Effective for perming and straightening; can cause protein loss. ijord.comnih.gov |
| Thioglycerol | Disconnects and alters the conformation of disulfide bonds (GGG and GGT to TGT). assessa.com.br | Reported to cause less damage compared to TGA. assessa.com.br |
| Sodium Hydroxide (B78521) / Guanidine Hydroxide | Breaks disulfide bonds through a process called lanthionization. nih.govgoogle.com | Effective for straightening; can weaken the hair shaft. nih.gov |
Depilatory Action Mechanisms (Hair Cortex Weakening)
The same chemical principle of breaking disulfide bonds is employed in depilatory creams, where this compound is a primary active ingredient. nih.govatamankimya.comhumanjournals.com By disrupting the disulfide bonds in the keratin of the hair shaft, the cream weakens the hair structure to the point where it can be easily wiped away from the skin's surface. specialchem.comskintherapyletter.com
For this process to be effective, depilatory formulations typically have a high pH, which enhances the efficacy of the thioglycolate in breaking down the hair's protein structure. humanjournals.comskintherapyletter.com Research using advanced imaging techniques has demonstrated that thioglycolate damages hair cuticle cells, creating breakages and causing the cortex cells to swell. nih.govresearchgate.net This chemical action specifically targets the protein structure in both the hair cuticle and cortex. nih.govworktribe.com
A significant challenge in formulating depilatories is that keratin is also a component of the skin. skintherapyletter.com Therefore, the product must be designed to preferentially act on the hair keratin while minimizing irritation to the skin. skintherapyletter.com Studies have shown that while thioglycolate does affect the outermost layer of the skin (the stratum corneum), the damage is often reversible. nih.govworktribe.com
Antioxidant Role in Cosmetic Formulations
Beyond its hair-altering capabilities, this compound also functions as an antioxidant in cosmetic products. cosmileeurope.eunih.gov Its role is to inhibit reactions promoted by oxygen, thereby preventing the oxidation and subsequent deterioration of the formulation's ingredients. cosmileeurope.eu This helps to extend the shelf life and maintain the stability of the product. atamankimya.commyskinrecipes.com
The antioxidant property stems from the thiol group (-SH) in the thioglycolate molecule, which can readily donate a hydrogen atom to neutralize free radicals, thus preventing them from damaging other components of the cosmetic. atamanchemicals.com This makes it a useful stabilizer in various cosmetic and personal care products. atamankimya.commyskinrecipes.com
Agricultural Research Applications
Emerging research indicates that this compound may have beneficial applications in agriculture, specifically in influencing plant growth and improving soil conditions. atamankimya.com
Plant Growth Regulation Mechanisms
This compound has been identified as a potential plant growth promoter. atamankimya.commitajiri.co.jp Research suggests that it can enhance plant growth and increase crop yields. atamankimya.com One study focused on its effect on pollen germination and tube elongation in cruciferous species. The addition of this compound to a pollen germination medium led to significant increases in both germination percentage and the length of the pollen tubes. researchgate.net The proposed mechanism is that as a reducing agent, it helps to inhibit damaging oxidative reactions, creating a more favorable environment for pollen development. researchgate.net This suggests its potential as a useful amendment in studying pollen physiology and vigor. researchgate.net
Soil Physical Property Improvement
This compound is also being investigated for its ability to improve the physical properties of soil. atamankimya.com It is thought to act as a soil conditioner, contributing to better soil structure and aggregation. atamankimya.comscispace.com Improved soil aggregation is crucial for water infiltration, root penetration, and resistance to erosion. plos.orgfrontiersin.org While direct research on this compound's specific mechanism in soil is still developing, the principle likely relates to its chemical reactivity and its influence on the organic and inorganic components that bind soil particles together. The addition of organic compounds to soil is known to improve structure and porosity, and this compound's properties may contribute to this effect. researchgate.net
Table 2: Investigated Agricultural Applications of this compound
| Application Area | Observed Effect | Potential Mechanism |
|---|---|---|
| Plant Growth Promotion | Enhanced pollen germination and tube elongation. researchgate.net | Inhibition of oxidative reactions, creating a more favorable growth environment. researchgate.net |
| Soil Conditioning | Potential to improve soil structure and aggregation. atamankimya.comscispace.com | May influence the binding of soil particles, similar to other organic inputs that improve soil structure. researchgate.net |
Fungicides and Pesticide Development
Research into the direct application of this compound as a primary active ingredient in fungicides and pesticides is limited. However, its parent compound, thioglycolic acid (TGA), serves as a key reagent in the synthesis of certain agrochemicals. atamanchemicals.comstraitsresearch.com TGA is utilized in the chemical synthesis of pesticides, including the herbicide thifensulfuron. straitsresearch.com The reactivity of the thiol group is fundamental to its role as a building block for more complex molecules with pesticidal activity.
The broader class of sulfur-containing organic compounds, such as dithiocarbamates, has been investigated for antifungal properties. Studies have shown that synthesized quaternary ammonium salts containing dithiocarbamate (B8719985) moieties exhibit moderate to promising fungitoxicity against plant pathogens like Helminthosporium oryzae. researchgate.net While not a direct application of this compound, this research highlights the potential of related sulfur-based chemistries in the development of new crop protection agents.
Industrial Process Research: Mechanistic Insights
Mining Chemical Separation Processes
This compound (STG) is a crucial reagent in the mining industry, primarily used as a depressant in the flotation process for separating copper and molybdenum sulfides. dcfinechemicals.comatamankimya.com It is also effective as an inhibitor for galena (lead sulfide). dcfinechemicals.com Its application is considered a more environmentally benign alternative to reagents like sodium cyanide or sodium sulfide (B99878). dcfinechemicals.com
The primary mechanism of STG in copper-molybdenum separation involves its selective adsorption onto copper mineral surfaces, rendering them hydrophilic and preventing their flotation, while allowing molybdenite to be collected. Research has shown that STG is a powerful and effective depressant for copper sulfide under various environmental conditions. dcfinechemicals.com
A detailed study on the separation of chalcopyrite (CuFeS₂) from molybdenite (MoS₂) provided significant mechanistic insights. europa.eu The research found that the presence of copper ions (Cu²⁺) in the pulp water can interfere with the selective separation. These copper ions adsorb onto the molybdenite surface, creating active sites for the adsorption of this compound. europa.eu This unintended adsorption of STG onto molybdenite increases its hydrophilicity and suppresses its flotation, thereby reducing separation efficiency. europa.eu X-ray Photoelectron Spectroscopy (XPS) analysis confirmed that Cu²⁺ adsorbs as Cu(I), which then forms a stable chemisorbed complex with the thiol (-SH) or carboxylate (-COO⁻) groups of the STG molecule. europa.eu This understanding is vital for optimizing the flotation process by controlling the water chemistry.
Table 1: Role of this compound in Mineral Flotation
| Mineral System | Role of this compound | Mechanism | Reference |
|---|---|---|---|
| Copper-Molybdenum Sulfide Ores | Depressant for Copper Sulfide | Selectively adsorbs on copper minerals, increasing their hydrophilicity and preventing flotation. | dcfinechemicals.comeuropa.eu |
| Chalcopyrite-Molybdenite | Depressant for Chalcopyrite | Forms a stable complex with copper on the mineral surface. | europa.eu |
Leather Preparation Processes
In the leather industry, this compound is used in the beamhouse stage of processing for the removal of hair from hides. atamanchemicals.comd-nb.info This application leverages the compound's ability, in an alkaline solution, to break the disulfide bonds (-S-S-) in keratin, the protein that constitutes hair. nih.gov By cleaving these bonds, the hair structure is weakened and can be easily removed from the hide. nih.gov
This method is considered a more sustainable and safer alternative to the traditional use of sodium hydrosulfide (B80085) (NaSH). d-nb.infonih.gov The use of thioglycolate minimizes wastewater treatment costs and reduces the risk of generating toxic hydrogen sulfide (H₂S) gas, thereby improving workplace safety. d-nb.infonih.gov Research focusing on the alkali salt calcium thioglycolate as an unhairing agent demonstrated significant reductions in the pollution load of the effluent, as shown in the table below. researchgate.net
Table 2: Comparison of Effluent Parameters for Unhairing Agents
| Parameter | Conventional Process (Sodium Sulfide) | Thioglycolate-based Process | Reduction | Reference |
|---|---|---|---|---|
| Biochemical Oxygen Demand (BOD) | High | Reduced by ~50% | Significant | researchgate.net |
| Chemical Oxygen Demand (COD) | High | Reduced fivefold | Significant | researchgate.net |
| Total Dissolved Solids (TDS) | High | Reduced | Significant | researchgate.net |
Furthermore, studies have shown that leathers processed using thioglycolate-based methods have physical strength characteristics, such as tensile and tear strength, that are on par with or even improved compared to conventionally processed leathers. researchgate.net
Textile Industry Applications (Dye Fixation, Print Quality Enhancement)
This compound serves as an important auxiliary chemical in the textile industry, where it is used to facilitate dye fixation and enhance the quality of prints. dcfinechemicals.comprocurementresource.com Its primary role is as a reducing agent, particularly in the application of specific dye classes like solubilised sulphur dyes. researchgate.net
Sulphur dyes are water-insoluble and must be converted into their water-soluble "leuco" form to be applied to textile fibers. researchgate.net this compound acts as the reducing agent that breaks the disulfide linkages within the dye molecules, transforming them into this substantive leuco form which has an affinity for the fibers. researchgate.net A key research finding demonstrated the successful application of C.I. Solubilised Sulphur dyes to silk fabric at a relatively low temperature (60°C) and neutral pH using this compound as the reducing agent, without the need for electrolytes. researchgate.net This mild application process is beneficial as it has little effect on the tensile strength of the silk fabric. researchgate.net
The resulting dyeings achieved medium to deep shades with good to excellent wash fastness. researchgate.net The mechanism of fixation involves the adsorption of the leuco dye by the fiber, followed by oxidation back to its insoluble form, trapping it within the fiber structure. The use of this compound allows this process to occur under controlled and less harsh conditions.
Table 3: Fastness Properties of Solubilised Sulphur Dyes on Silk using this compound
| Fastness Test | Result | Reference |
|---|---|---|
| Washing (at 40°C) | Good to Excellent (Grade 4 to 4-5) | researchgate.net |
| Dry Rubbing | Moderate to Good (Grade 3-5) | researchgate.net |
| Wet Rubbing | Poor to Moderate | researchgate.net |
Oil Recovery Mechanisms
In the oil and gas industry, thioglycolic acid and its salts, including this compound, are utilized primarily for iron control during well stimulation and drilling operations. atamanchemicals.com While not a direct enhanced oil recovery (EOR) mechanism in the traditional sense of altering oil viscosity or interfacial tension, this function is critical for maintaining well productivity and the integrity of equipment.
The primary mechanism is the chelation of ferric ions (Fe³⁺). atamanchemicals.comresearchgate.net Ferric iron can precipitate as ferric hydroxide (Fe(OH)₃), a gelatinous solid that can plug the pores of the rock formation, block fluid pathways, and cause significant damage to the reservoir's permeability. researchgate.netgoogle.com Thioglycolic acid acts as a powerful chelating agent, forming stable, water-soluble complexes with Fe³⁺ ions. atamanchemicals.com This prevents the iron from precipitating out of solution, especially when acidizing fluids are spent and the pH rises. atamanchemicals.comresearchgate.net By keeping the iron solubilized, it can be flowed back out of the well, preventing formation damage. This process is often referred to as "iron control." google.com
Corrosion Inhibition Mechanisms
Thioglycolic acid (TGA) and its derivatives are effective corrosion inhibitors, particularly for protecting mild steel in environments containing carbon dioxide (CO₂), a common condition in oil and gas pipelines. chemicalbook.com The mechanism of inhibition has been investigated through both experimental techniques and computational methods like Density Functional Theory (DFT). chemicalbook.com
Research indicates that the inhibition process involves the adsorption of the thioglycolate molecules onto the metal surface, forming a protective film. chemicalbook.com This film acts as a barrier, retarding both the anodic dissolution of the metal and the cathodic reactions. DFT studies have shown that both the sulfur (S) and oxygen (O) atoms in the thioglycolate molecule can bond with iron (Fe) atoms on the steel surface. chemicalbook.com Specifically, strong Fe-S and Fe-O bonds are formed on the cementite (Fe₃C) phase of the steel. chemicalbook.com
The adsorption can be classified as chemisorption, involving the sharing or transfer of charge from the inhibitor molecule to the metal surface to form a coordinate-type bond. The effectiveness of the inhibition is dependent on factors such as inhibitor concentration and the pH of the environment. The formation of this stable, adsorbed inhibitor film significantly reduces the corrosion rate of the steel. chemicalbook.com
Environmental Treatment and Remediation Research
This compound has emerged as a compound of interest in environmental science, particularly for its applications in treating and remediating polluted environments. Its chemical properties enable its use in processes aimed at removing hazardous substances and supporting biological cleanup efforts.
Heavy Metal Pollutant Removal Mechanisms
This compound is recognized for its potent chelating abilities, which are central to its function in heavy metal removal. researchgate.net The thiol group (-SH) in its structure has a high affinity for metal ions, allowing it to form stable complexes with various heavy metals. researchgate.netatamankimya.com This mechanism has been researched for its potential in treating industrial wastewater and contaminated soil.
The primary mechanism of action is chelation, where the this compound molecule binds strongly with metal ions. Research has highlighted its effectiveness against several metals, including copper, iron, lead, and particularly mercury. researchgate.net It is also used for the detection of iron, molybdenum, silver, and tin through the formation of these complexes. atamankimya.com
A notable study investigated the removal of mercury from an organic extractant using a solution of this compound in sodium carbonate, which successfully stripped all the mercury from the solution. plos.org However, a subsequent challenge was identified: the resulting mercury-thioglycolate complex was found to be unstable, slowly decomposing to precipitate mercuric sulfide. plos.org Further research has explored creating more stable and effective removal agents. For instance, a novel macromolecule, mercaptoacetyl polyethyleneimine (MAPEI), was synthesized by reacting thioglycolic acid with polyethyleneimine and proved efficient at removing mercury ions from aqueous solutions. nih.gov Another innovative approach involved the functionalization of eggshell membranes with thioglycolic acid, which significantly enhanced the membrane's adsorption capacity for mercury (Hg²⁺). acs.org
Table 1: Heavy Metal Interaction and Removal Mechanisms
| Metal Pollutant | Mechanism | Research Finding | Citation |
|---|---|---|---|
| Mercury (Hg) | Chelation / Complexation | Forms a complex that can be unstable, precipitating mercuric sulfide. plos.org | plos.org |
| Copper (Cu) | Chelation | Binds strongly with copper ions, facilitating removal. researchgate.net | researchgate.net |
| Iron (Fe) | Chelation / Complexation | Forms complexes used for detection and removal. researchgate.netatamankimya.com | researchgate.netatamankimya.com |
| Lead (Pb) | Chelation | Binds strongly with lead ions. researchgate.net | researchgate.net |
| Silver (Ag) | Complexation | Forms complexes used for detection. atamankimya.com | atamankimya.com |
| Tin (Sn) | Complexation | Forms complexes used for detection. atamankimya.com | atamankimya.com |
| Molybdenum (Mo) | Complexation | Forms complexes used for detection. atamankimya.com | atamankimya.com |
Bioremediation Potential
This compound has demonstrated significant potential in enhancing bioremediation processes, particularly those involving microorganisms to detoxify environments contaminated with heavy metals. It often acts as a supplementary agent that improves the efficiency of the primary biological actors.
A key role for this compound is to increase the bioavailability of heavy metals that are otherwise strongly bound to soil components. In a study on mercury-polluted agricultural soil, the addition of 5 mM thioglycolate to a bioremediation process using the bacterium Cupriavidus metallidurans MSR33 increased mercury removal from 70% to 82%. nih.govresearchgate.net The compound helps to mobilize mercury bound to sulfur ligands in organic matter, making it accessible to the bacteria for reduction and volatilization. plos.orgnih.gov In aqueous solutions, the presence of thioglycolate enabled C. metallidurans MSR33 to completely remove mercury within two hours. plos.org
Beyond direct assistance in metal mobilization, this compound serves a supportive function for the microbes themselves. It is used in culture media as a reducing agent to create the anaerobic or microaerophilic conditions necessary for the growth of specific bacteria. atamankimya.comsigmaaldrich.com Research has shown it can aid in the recovery of injured cells, such as Bifidobacterium strains, and support the growth of anaerobes like Clostridium perfringens even under aerobic incubation. sigmaaldrich.com This ability to maintain the viability and function of the microorganisms is crucial for sustained bioremediation efforts.
Table 2: Research on this compound in Bioremediation
| Organism/System | Pollutant | Role of this compound | Research Finding | Citation |
|---|---|---|---|---|
| Cupriavidus metallidurans MSR33 | Mercury (Hg) | Enhances bioavailability | Increased mercury removal from 70% to 82% in soil. nih.gov | nih.govresearchgate.net |
| Cupriavidus metallidurans MSR33 | Mercury (Hg) | Enhances bioavailability | Complete removal of Hg from polluted waters in 2 hours. plos.org | plos.org |
| Pseudomonas stutzeri | Mercury (Hg) | Enhances bioremediation | 100 ppm was the most suitable concentration for enhancing mercury bioremoval. iite.ac.in | iite.ac.in |
| Bifidobacterium strains | (Environmental Stress) | Reducing agent | Optimizes the recovery of injured bacterial cells. sigmaaldrich.com | sigmaaldrich.com |
| Clostridium perfringens | (Aerobic conditions) | Reducing agent | Allows for growth of anaerobic bacteria under aerobic conditions. |
Analytical Reagent Research
This compound is a versatile analytical reagent employed in various laboratory settings for the development of new detection methods and for its role in complex biochemical analyses. atamankimya.comnih.gov
Development of Analytical Methods
The chemical properties of this compound, particularly its capacity to act as a reducing and chelating agent, make it suitable for analytical method development. researchgate.netijpbs.com Its ability to form complexes with metal ions such as iron, molybdenum, silver, and tin is leveraged for their quantitative detection. atamankimya.comchembk.com
High-Performance Liquid Chromatography (HPLC) is a primary technique for which methods involving this compound have been developed. A standard approach is reverse-phase (RP) HPLC, which can analyze this compound using a mobile phase of acetonitrile, water, and an acid like phosphoric acid. sielc.comsielc.com For compatibility with mass spectrometry (MS) detection, formic acid is substituted for phosphoric acid. sielc.comsielc.com
To enhance detection sensitivity and selectivity, pre-column derivatization methods have been researched. One such method involves reacting thiol compounds like this compound with ethacrynic acid. This reaction produces adducts that can be separated and detected by HPLC at a wavelength of 273 nm, allowing for the specific determination of thioglycolic acid and its related esters in various samples. researchgate.net Another kinetic spectrophotometric method is based on the inhibitory effect of thioglycolic acid on mercury-catalyzed reactions, which allows for its determination at micro-levels. researchgate.net
Table 3: Analytical Methods Involving this compound
| Analytical Technique | Role of this compound | Purpose | Citation |
|---|---|---|---|
| Reverse-Phase HPLC | Analyte | Quantification of this compound. sielc.comsielc.com | sielc.comsielc.com |
| HPLC with Pre-column Derivatization | Reactant (Analyte) | Forms a detectable adduct with ethacrynic acid for enhanced sensitivity. researchgate.net | researchgate.net |
| Kinetic Spectrophotometry | Inhibitor | Inhibits a mercury-catalyzed reaction for trace determination. researchgate.net | researchgate.net |
| Ion Chromatography | Analyte | Purity and stability analysis of the bulk chemical. nih.gov | nih.gov |
| Metal Detection | Complexing Agent | Forms colored complexes with metals like iron for detection. atamankimya.com | atamankimya.com |
Role in Protein Analysis from Serum
This compound plays a specialized role in advanced methods for protein analysis, particularly from serum samples. A significant area of research is its use in the surface modification of nanoparticles to create novel biosensors.
In one prominent study, zinc sulfide (ZnS) nanoparticles were modified with this compound to make them water-soluble and to act as fluorescent probes for protein determination. sigmaaldrich.comnih.gov This method was successfully applied to the analysis of human serum samples. nih.gov The functionalized nanoparticles exhibit enhanced fluorescence intensity in the presence of proteins, a phenomenon that can be measured to determine protein concentration. nih.gov These nanoparticle probes offer advantages over traditional organic fluorophores, as they are brighter and more resistant to photobleaching. nih.gov The method demonstrated high sensitivity and reliability in quantifying key serum proteins. nih.gov
Table 4: Research Findings on Protein Detection Using this compound-Modified ZnS Nanoparticles
| Protein Analyte | Linear Detection Range (µg/mL) | Limit of Detection (µg/mL) | Citation |
|---|---|---|---|
| Human Serum Albumin (HSA) | 0.1 - 4.0 | 0.015 | nih.gov |
| Bovine Serum Albumin (BSA) | 0.2 - 3.0 | 0.024 | nih.gov |
| Gamma-globulin (γ-G) | 0.1 - 4.5 | 0.017 | nih.gov |
Beyond nanoparticle functionalization, this compound is used in other aspects of protein research. It is known to protect the amino acid tryptophan during amino acid analysis. atamankimya.com It also functions as an oxygen scavenger in specialized broths, creating the necessary anaerobic environment for studying microbial processes that involve proteins, such as cholesterol removal by Lactobacillus acidophilus.
Acidity Indication Research
This compound and its parent compound, thioglycolic acid, have been reported in multiple sources as having an application as an acidity indicator. camachem.com This use is mentioned in the context of its various chemical applications. camachem.com A patent describes a process for preparing a highly sensitive pH indicator by reducing aniline (B41778) blue with the sequential addition of this compound. google.com This reduced form is intended for use in culture media to detect the presence of microorganisms by sensing small changes in pH. google.com However, detailed research studies specifying its pH transition range, color change, or the precise mechanism of action as a standalone indicator are not extensively detailed in the available literature.
Nanotechnology and Material Science Applications
This compound has emerged as a critical compound in the fields of nanotechnology and material science, primarily utilized for the surface modification of nanoparticles. Its bifunctional nature, featuring both a thiol (-SH) group and a carboxylic acid (-COOH) group, allows it to act as a versatile linker and stabilizing agent. The thiol group exhibits a strong affinity for the surfaces of various metallic and semiconductor nanoparticles, forming a stable covalent bond. Simultaneously, the carboxylic acid group imparts hydrophilicity, enabling the dispersion of these nanoparticles in aqueous solutions, a crucial requirement for most biological applications.
Nanoparticle Modification for Biological Applications
The surface functionalization of nanoparticles with this compound is a key strategy for enhancing their biocompatibility and functionality for use in medicine and biology. nih.govnih.gov This modification prevents the aggregation of nanoparticles in physiological environments, a common issue that can compromise their desired properties and lead to toxicity. nih.govcapes.gov.br The carboxyl group on the surface can also be used for further conjugation with bioactive molecules such as drugs, proteins, or targeting ligands. cytodiagnostics.com
Gold Nanoparticles (AuNPs): this compound is frequently used to modify the surface of gold nanoparticles. capes.gov.brekb.eg This surface treatment prevents aggregation and provides a platform for attaching other molecules. capes.gov.brekb.eg For instance, research has shown that modifying AuNPs with this compound improves their stability and allows for greater association with photosensitizer molecules like neutral red for potential use in photodynamic therapy. capes.gov.br The modification with thioglycolate did not alter the key absorption peak of the AuNPs, indicating that their core optical properties were maintained. ekb.eg This stability is crucial for creating reliable drug delivery systems and diagnostic tools. capes.gov.br
Quantum Dots (QDs): In the realm of quantum dots, this compound (often referred to as thioglycolic acid or TGA in this context) serves as a capping agent to render them water-soluble and biocompatible for bioimaging applications. researchgate.netmetu.edu.tr QDs are semiconductor nanocrystals that fluoresce at different wavelengths depending on their size, but they are often synthesized in hydrophobic solvents. researchgate.net A ligand exchange process using this compound replaces the original hydrophobic ligands, allowing the QDs to be dispersed in aqueous solutions for biological use. researchgate.net Thioglycolic acid-capped Cadmium Telluride (CdTe) quantum dots have been developed as optical sensors for detecting heavy metal ions like mercury. nih.govrsc.org Furthermore, the fluorescence of TGA-capped QDs can be controlled and stabilized, which is essential for their application as fluorescent probes in cellular imaging. metu.edu.trmdpi.com
Research Findings on Nanoparticle Modification
The use of this compound has led to significant advancements in the functionalization of nanoparticles for various biological applications. The following tables summarize key research findings.
| Nanoparticle Type | Modifying Agent | Key Findings | Biological Application |
| Gold (AuNP) | This compound (TGA) | Prevented nanoparticle aggregation; allowed for greater association with neutral red molecules. capes.gov.br | Drug Delivery (Photodynamic Therapy) capes.gov.br |
| Cadmium Telluride (CdTe) Quantum Dots | Thioglycolic Acid (TGA) | Acted as an optical sensor for Hg2+ ions with a linear response in the nanomolar concentration range. nih.gov | Biosensing nih.gov |
| Zinc Sulfide (ZnS) Quantum Dots | Thioglycolic Acid (TGA) | Synthesized nanoparticles showed a fluorescence emission peak at approximately 648 nm; suitable for imaging. metu.edu.tr | Bioimaging metu.edu.tr |
| Gold (AuNP) | This compound | Did not change the primary absorption peak of the AuNPs, indicating preservation of optical properties while preventing aggregation. ekb.eg | General (Stable Nanoparticle Platform) ekb.eg |
| Cadmium Telluride (CdTe) Quantum Dots | Thioglycolic Acid (TGA) | The thiol group forms a covalent bond with Cd2+ ions on the QD surface, increasing fluorescence intensity. mdpi.com | Bioimaging mdpi.com |
Impact of TGA Capping on Nanoparticle Properties
| Nanoparticle | Property Studied | Observation with TGA Capping | Reference |
| Gold Nanoparticles (AuNPs) | Stability | Prevents aggregation and allows preservation for a longer time. | ekb.eg |
| Gold Nanoparticles (AuNPs) | Drug Association | Enabled greater association with neutral red compared to "naked" AuNPs. | capes.gov.br |
| Cadmium Telluride (CdTe) QDs | Solubility | Facilitates the transfer of hydrophobically synthesized QDs into aqueous solutions. | researchgate.net |
| Zinc Sulfide (ZnS) QDs | Fluorescence | Resulted in a distinct fluorescence emission peak at 648 nm. | metu.edu.tr |
| Cadmium Telluride (CdTe) QDs | Surface Chemistry | XPS analysis confirmed the presence of sulfur from the thiol group, indicating successful capping. | mdpi.com |
Synthesis and Derivatization Research
Chemical Intermediate Role in Organic Synthesis
Sodium thioglycolate serves as a crucial intermediate in a multitude of organic synthesis reactions. eurochemsupplies.comalibaba.com Its bifunctional nature makes it a valuable precursor for synthesizing a wide range of compounds, including pharmaceuticals and fine chemicals. atamankimya.com
One of the primary uses of this compound as an intermediate is in the production of thioglycolic acid and its various salts and esters. eurochemsupplies.comatamanchemicals.com These compounds find extensive use in the cosmetics industry. nih.gov The synthesis typically involves the reaction of sodium or potassium chloroacetate (B1199739) with an alkali metal hydrosulfide (B80085) in an aqueous medium. atamanchemicals.comwikipedia.org
In the pharmaceutical sector, this compound is a precursor for the synthesis of various drugs, including antineoplastic and cardiovascular medications. atamankimya.com Its derivatives can also function as drug intermediates or as active pharmaceutical ingredients themselves. atamankimya.com For instance, it has been utilized in the preparation of intermediates for compounds like captopril (B1668294) and biotin. atamanchemicals.com The reactivity of the thiol group allows for its participation in thioglycolysis reactions, which are instrumental in studying the structure of complex natural products like condensed tannins. atamankimya.comwikipedia.org
The compound also plays a role as a reducing agent in certain synthetic transformations. atamankimya.com For example, it can be used to reduce Fe(III) to Fe(II), a reaction that is valuable in various analytical and synthetic procedures. wikipedia.org This reducing capability, especially at higher pH, is a key feature of its chemical reactivity. atamanchemicals.com
Derivatization for Specialty Chemicals
The derivatization of this compound leads to the production of a diverse array of specialty chemicals with tailored properties for specific industrial applications. These derivatives often exhibit enhanced performance characteristics compared to the parent compound.
A significant application of this compound derivatives is in the stabilization of polymers, particularly polyvinyl chloride (PVC). atamankimya.comatamanchemicals.com Organotin derivatives of thioglycolic acid isooctyl esters are widely employed as heat stabilizers for PVC, preventing its thermal degradation during processing. atamanchemicals.comwikipedia.org These stabilizers are synthesized by reacting organotin compounds with the isooctyl ester of thioglycolic acid, which is derived from this compound.
In the mining industry, derivatives of this compound are used as flotation depressants. eurochemsupplies.com For example, it is used in the separation of copper and molybdenum ores. atamankimya.com Its function is to selectively inhibit the flotation of certain minerals, allowing for the effective separation of valuable metals. eurochemsupplies.com
Furthermore, the ability of thioglycolates to form complexes with metal ions is harnessed in the formulation of cleaning solutions, especially for automotive applications like wheel cleaners, where they effectively remove iron oxide residues. wikipedia.orgarkema.com This chelating property also makes them useful as analytical reagents for the detection of metals such as iron, molybdenum, silver, and tin. wikipedia.orgatamanchemicals.com
| Derivative Class | Application | Example |
| Esters | Polymer Stabilizers | Isooctyl thioglycolate (used in organotin stabilizers for PVC) |
| Metal Complexes | Mining, Cleaning, Analytical Reagents | Ferric thioglycolate (used in iron detection) |
| Salts | Cosmetics, Leather Processing | Calcium thioglycolate, Ammonium (B1175870) thioglycolate |
Novel Synthesis Pathways and Reaction Exploration
Ongoing research continues to explore more efficient and novel pathways for the synthesis of this compound and its derivatives. The conventional method involves the reaction of a haloacetic acid with a sulfur source. google.com A common laboratory and industrial preparation involves reacting sodium or potassium chloroacetate with an alkali metal hydrosulfide in an aqueous solution. atamanchemicals.comwikipedia.org
Another established synthesis route proceeds via a Bunte salt, which is formed by the reaction of sodium thiosulfate (B1220275) with chloroacetic acid. xenaorganics.comwikipedia.org This intermediate is then hydrolyzed to yield thioglycolic acid, which can be neutralized to form this compound. wikipedia.org
More recent research has focused on improving the efficiency and economics of these processes. One patented method describes the formation of thioglycolic acid by reacting a mixture of monochloroacetic acid and dichloroacetic acid with a molar excess of an alkali metal hydrosulfide under elevated pressure. google.com This process aims to utilize less pure starting materials, thereby reducing costs. google.com
The exploration of new reactions involving this compound is also an active area of research. For example, its reaction with diethyl acetylmalonate to produce acetylmercaptoacetic acid and diethyl malonate demonstrates its utility in transfer reactions. atamankimya.comwikipedia.org Furthermore, novel applications in materials science are being investigated, such as the use of thioglycolic acid (derived from its sodium salt) in the synthesis of highly luminescent cadmium telluride (CdTe) quantum dots. researchgate.net In these syntheses, the thioglycolic acid acts as a capping agent, controlling the size and stabilizing the quantum dots. researchgate.net
| Synthesis Method | Reactants | Key Features |
| Hydrosulfide Reaction | Chloroacetic acid (or its salt), Alkali metal hydrosulfide | Common industrial method. google.com |
| Bunte Salt Route | Chloroacetic acid, Sodium thiosulfate | Proceeds through a Bunte salt intermediate. wikipedia.org |
| High-Pressure Synthesis | Mixture of monochloroacetic and dichloroacetic acids, Alkali metal hydrosulfide | Designed for use with less pure starting materials. google.com |
Occupational and Environmental Health Research
Occupational Exposure Assessment Methodologies
Occupational exposure to sodium thioglycolate and its parent compound, thioglycolic acid, is a significant consideration, particularly in the cosmetics and hairdressing industries. nih.govnih.gov Assessment of this exposure involves several methodologies aimed at quantifying the extent of contact and informing control measures.
Workplace Exposure Limits:
Regulatory bodies have established occupational exposure limits (OELs) for thioglycolic acid, which serve as benchmarks for assessing workplace air quality. While specific limits for this compound are not always available, the limits for thioglycolic acid are used as a reference. oxfordlabchem.comvu.nl
The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a Threshold Limit Value-Time Weighted Average (TLV-TWA) of 1 ppm (3.8 mg/m³) for thioglycolic acid, with a skin notation indicating the potential for significant dermal absorption. nih.govnih.gov
The National Institute for Occupational Safety and Health (NIOSH) has a Recommended Exposure Limit (REL) of 1 ppm (4 mg/m³) as a 10-hour TWA, also with a skin notation. nih.govnj.gov
The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) of 1 ppm. oxfordlabchem.comcdc.gov
Air and Dermal Monitoring:
Assessing exposure involves both air sampling and evaluating skin contact.
Air Sampling: Personal and area air samples can be collected to measure the concentration of airborne thioglycolic acid. nj.gov However, specific standardized methods for this compound itself are not readily cited. Given its low volatility as a salt, inhalation exposure is more likely to occur from aerosols of products containing it. atamanchemicals.com
Dermal Exposure Assessment: Due to the "skin" notation on exposure limits and the nature of its use in cosmetics, dermal exposure is a primary concern. nih.govoecd.org This can be assessed through observational methods, wipe sampling of surfaces, and the use of dosimeters or pads attached to the skin. The Cosmetic, Toiletry, and Fragrance Association (CTFA) has cautioned that hairdressers should avoid skin contact with products containing thioglycolates. nih.govnih.gov
Exposure Databases:
The National Occupational Exposure Survey (NOES), conducted by NIOSH between 1981 and 1983, provides historical estimates of potential workplace exposures. The survey estimated that 7,553 workers, a majority of whom were female, were potentially exposed to this compound. nih.govnih.gov It is important to note that the NOES database does not include data on the frequency, level, or duration of these exposures. nih.govnih.gov
| Organization | Limit Type | Value | Notes |
|---|---|---|---|
| ACGIH | TLV-TWA | 1 ppm (3.8 mg/m³) | Skin Notation nih.govnih.gov |
| NIOSH | REL (10-hr TWA) | 1 ppm (4 mg/m³) | Skin Notation nih.govnj.gov |
| OSHA | PEL | 1 ppm | oxfordlabchem.comcdc.gov |
Health Surveillance and Biomarker Research in Exposed Populations
Health surveillance programs are crucial for monitoring the health of workers exposed to hazardous chemicals like this compound. safeworkaustralia.gov.auhse.gov.uk These programs aim for the early detection of work-related health effects. ilo.orgnih.gov
Principles of Health Surveillance:
For workers exposed to this compound, health surveillance may be warranted if there is a risk of adverse health effects. hse.gov.uk This involves:
Baseline Monitoring: A pre-assignment medical examination to establish a baseline of the worker's health. safeworkaustralia.gov.auilo.org
Periodic Monitoring: Regular medical examinations to detect any changes in health status over time. ilo.org This can include questioning about health complaints, particularly skin issues like dermatitis. ilo.orgscbt.com
Biological Monitoring: When valid methods are available, biological monitoring can be used to assess exposure levels and early biological effects. ilo.orgosha.gov
Biomarker Research:
A biomarker is a measurable indicator of exposure to a hazardous substance or its resulting health effect. mdpi.com For this compound, research into specific biomarkers is ongoing.
Metabolites: After exposure, thioglycolic acid is metabolized in the body. One of its major metabolites is sodium thiocyanate (B1210189). mdpi.com Studies have investigated the use of sodium thiocyanate levels as a potential biomarker of exposure. mdpi.com
Genetic and Protein Markers: Research has explored changes in mRNA expression in response to sodium thiocyanate. mdpi.com In one study, several mRNA biomarker candidates were identified that were downregulated after exposure, suggesting they could be used to detect exposure to sodium cyanide, which has a similar metabolic pathway. mdpi.com
Urinary Metabolites: Studies in animals have shown that after administration of thioglycolic acid, a significant portion is excreted in the urine as neutral sulfate (B86663) and dithioglycolate. atamanchemicals.com This suggests that these compounds could potentially be used as biomarkers of exposure in humans.
Observed Health Effects in Exposed Populations:
Chronic occupational exposure to thioglycolate salts has been associated with allergic reactions, including skin sensitization, eczema-like dermatitis, and other skin conditions, particularly in hairdressers. scbt.comoecd.org Health surveillance can help in the early identification and management of such conditions.
| Component | Description | Relevance to this compound |
|---|---|---|
| Baseline Medical Examination | Pre-employment health assessment to establish a baseline. safeworkaustralia.gov.au | Important for tracking potential future health changes related to exposure. |
| Periodic Medical Examinations | Regular check-ups to monitor for adverse health effects. ilo.org | Focus on skin examinations for dermatitis and sensitization. scbt.com |
| Biological Monitoring | Measurement of the substance or its metabolites in biological samples (e.g., urine, blood). ilo.org | Potential biomarkers include urinary thiocyanate, dithioglycolate, and neutral sulfate. atamanchemicals.commdpi.com |
| Worker Education | Informing workers about the risks and control measures. nj.gov | Crucial for promoting safe work practices and early reporting of symptoms. |
Environmental Monitoring and Impact Studies
While this compound and its related compounds are not known to occur naturally, their use in industrial and consumer products necessitates an understanding of their environmental fate and impact. nih.govnih.gov
Environmental Fate:
Biodegradation: Thioglycolic acid and its salts are considered to be readily biodegradable. oecd.org
Oxidation: In water at a neutral pH, thioglycolate can be oxidized by air to dithiodiglycolate, a process catalyzed by the presence of iron or manganese. europa.eu This oxidation product, diammonium dithiodiglycolate, has been shown to be not toxic to algae and daphnia. oecd.orgoecd.org
Hydrolysis and Photolysis: Thioglycolic acid is not expected to undergo hydrolysis or direct photolysis by sunlight in the environment. atamanchemicals.com
Soil Mobility: Due to their high water solubility and low log P value, thioglycolic acid and its salts are not expected to adsorb to soil or sediment and are likely to be mobile in soil. oecd.orgoecd.org An incident involving a spillage showed that thioglycolate was not detected in the soil, but its oxidation product, dithiodiglycolate, was. europa.eu
Bioaccumulation: The potential for bioaccumulation is considered low based on the physicochemical properties of these compounds. oecd.orgoecd.org
Environmental Monitoring:
There is limited information available in the literature identifying thioglycolic acid or its salts in environmental media. nih.govnih.gov Environmental monitoring programs (EMPs) are generally designed to detect microbial or allergenic contaminants in specific environments like food processing facilities. eurofinsus.com However, the principles of monitoring for chemical contaminants could be applied. This compound is used in some neutralizing broths for environmental monitoring to inactivate preservatives like mercurials. eurofinsus.comsigmaaldrich.com The detection of thioglycolate in environmental samples can be achieved through methods like complexation with iron followed by UV photometry, with a limit of quantitation around 0.02 ppm. europa.eu
Ecotoxicity:
Aquatic Toxicity: Thioglycolic acid and its salts are considered to have low to moderate toxicity to aquatic invertebrates. oecd.org The oxidation product, however, shows low toxicity. oecd.orgoecd.org For fish, the 96-hour LC50 for the ammonium (B1175870) salt in Oncorhynchus mykiss was found to be greater than 100 mg/L. oecd.orgoecd.org
| Parameter | Finding | Reference |
|---|---|---|
| Biodegradation | Readily biodegradable | oecd.org |
| Primary Degradation Pathway in Water | Oxidation to dithiodiglycolate | europa.eu |
| Bioaccumulation Potential | Low | oecd.orgoecd.org |
| Aquatic Invertebrate Toxicity | Low to moderate | oecd.org |
| Fish Acute Toxicity (Ammonium Salt) | LC50 > 100 mg/L | oecd.orgoecd.org |
Q & A
Q. How does sodium thioglycolate facilitate anaerobic bacterial growth in culture media?
this compound acts as a reducing agent by neutralizing reactive oxygen species (ROS) and maintaining a reduced environment, which is critical for anaerobic microbial proliferation. It reduces disulfide bonds in proteins, preserving enzyme activity and preventing oxidative damage. Standard protocols recommend concentrations of 3–10 mM in broth media, adjusted based on bacterial strain requirements. For example, Dichelobacter nodosus growth was optimized at 5 mM, with turbidity (OD600) measured spectrophotometrically to confirm efficacy .
Q. What are the best practices for preparing and storing this compound solutions?
this compound is water-soluble (300 mg/mL) and should be dissolved in sterile, deionized water or dilute alkaline solutions (pH 4.8–7.0) to prevent oxidation. Solutions must be stored at -20°C in airtight, light-protected containers to maintain stability. Aliquotting small volumes minimizes freeze-thaw degradation. Purity (≥98%) should be verified via H-NMR or iodometric titration prior to use .
Q. How is this compound utilized in redox-sensitive enzymatic assays?
It preserves thiol groups in enzymes (e.g., proteases, oxidoreductases) by maintaining a reducing environment. For reproducible results, pre-incubate the compound with the enzyme substrate at 37°C for 10–15 minutes to ensure complete reduction. Include negative controls without thioglycolate to assess baseline oxidative interference .
Advanced Research Questions
Q. How can researchers optimize this compound concentration for microbial growth under variable redox conditions?
Conduct triplicate trials with gradient concentrations (e.g., 3–10 mM) in pH-adjusted broth. Measure growth kinetics via OD600 and validate statistically using one-way ANOVA (p < 0.05). For D. nodosus, 5 mM yielded maximal growth, but strains with higher oxygen sensitivity may require 7–10 mM. Always correlate concentration with post-incubation residual oxygen levels using redox-sensitive dyes (e.g., resazurin) .
Q. What experimental designs evaluate the synergism between this compound and Oxyrase® in enhancing anaerobic conditions?
Combine this compound (3–5 mM) with Oxyrase® (0.1–0.5 U/mL) in broth media. Incubate under aerobic conditions and compare bacterial viability (CFU counts) and redox potential (mV) against controls. For Clostridium perfringens, this combination reduced lag phase by 30% despite ambient oxygen exposure. Use repeated-measures ANOVA to assess time-dependent effects .
Q. How should conflicting data on this compound’s efficacy in redox assays be analyzed?
Evaluate variables:
- Concentration : Higher doses (>10 mM) may inhibit growth due to cytotoxicity.
- Strain specificity : Bacteroides spp. show higher tolerance than Fusobacterium.
- Media composition : Presence of competing reductants (e.g., cysteine) alters efficacy. Perform meta-analyses using PRISMA guidelines, prioritizing studies with blinded, randomized designs and adequate sample sizes (n ≥ 6 per group) .
Q. What methodologies are recommended for assessing this compound’s developmental toxicity in preclinical models?
Use timed-pregnant Sprague-Dawley rats (n = 25/group) or NZW rabbits (n = 24/group). Administer doses topically (50–200 mg/kg/day for rats; 10–65 mg/kg/day for rabbits) during organogenesis. Monitor maternal weight, fetal malformations, and placental histopathology. Apply Kruskal-Wallis tests for non-parametric data analysis. Note: Ethanol-based vehicles may confound results; use saline controls .
Q. How can computational models predict this compound’s redox dynamics in complex biological systems?
Incorporate Michaelis-Menten kinetics into differential equations to model oxygen depletion rates. For example:
Where is the reaction rate constant (empirically derived via spectrophotometry). Validate against experimental data using Akaike information criterion (AIC) .
Methodological Best Practices
- Reproducibility : Document exact thioglycolate concentrations, sterilization methods (autoclaving vs. filtration), and batch numbers in supplementary materials .
- Data Management : Store raw spectrophotometric and toxicity data in FAIR-compliant repositories (e.g., Zenodo) with metadata on pH, temperature, and strain genotypes .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for reporting animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
